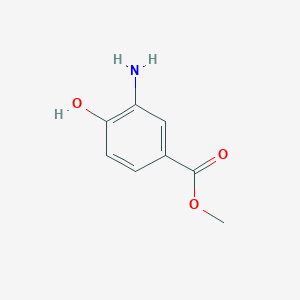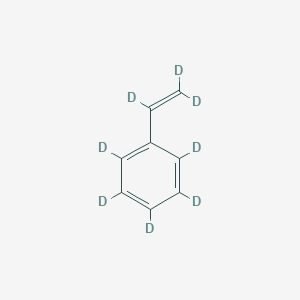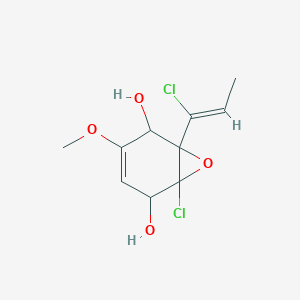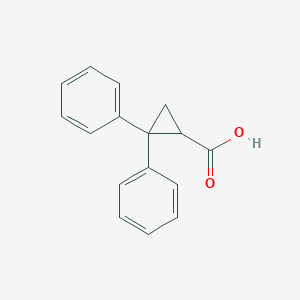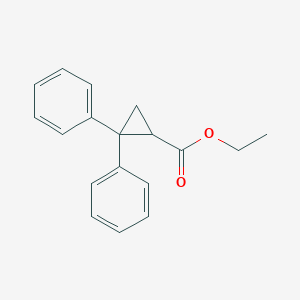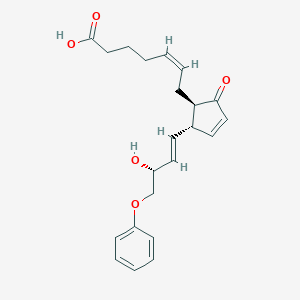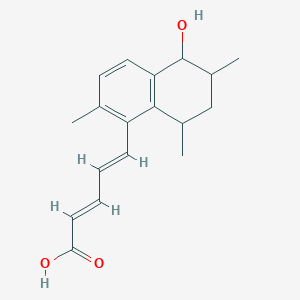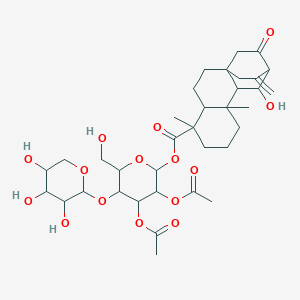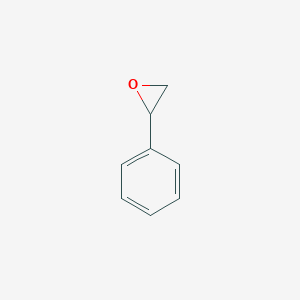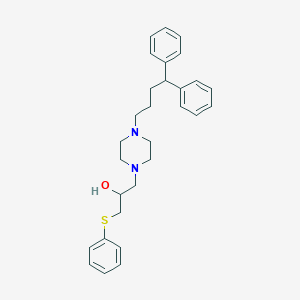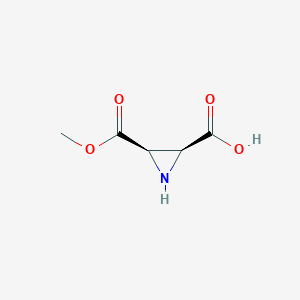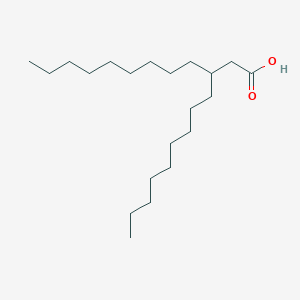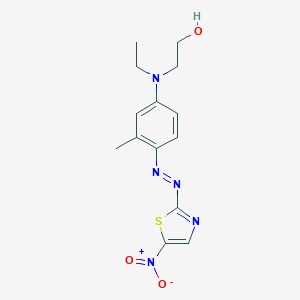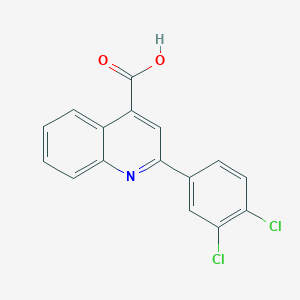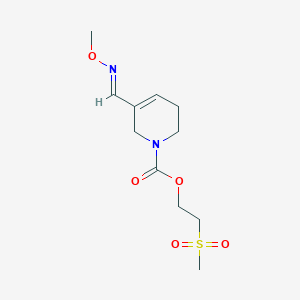
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as Methylsulfonylmethyloxime (MSMO), is a chemical compound used in scientific research for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The exact mechanism of action of MSMO is not fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by disrupting cell membrane integrity. MSMO may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that MSMO has low toxicity and does not cause significant damage to cells or tissues. MSMO has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MSMO has been shown to have antioxidant effects by reducing oxidative stress and protecting against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
MSMO has several advantages for use in lab experiments, including its low toxicity, high purity, and potential antimicrobial and antifungal properties. However, MSMO may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving MSMO. One area of focus could be the development of MSMO-based antimicrobial and antifungal agents for use in clinical settings. Additionally, further research could explore the potential antioxidant and anti-inflammatory effects of MSMO, as well as its potential use in other areas of medicine and biotechnology.
Méthodes De Synthèse
MSMO can be synthesized through a multi-step process involving the reaction of 2-chloroethyl methyl sulfone with hydroxylamine hydrochloride, followed by further reactions with pyridine-2,6-dicarboxylic acid and methyl iodide. This method has been reported to yield MSMO with high purity and yield.
Applications De Recherche Scientifique
MSMO has been studied for its potential use as an antimicrobial and antifungal agent. Research has shown that MSMO has antimicrobial activity against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MSMO has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, MSMO has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
145071-39-2 |
|---|---|
Nom du produit |
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C11H18N2O5S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-methylsulfonylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O5S/c1-17-12-8-10-4-3-5-13(9-10)11(14)18-6-7-19(2,15)16/h4,8H,3,5-7,9H2,1-2H3/b12-8+ |
Clé InChI |
FEEHXZVTPKDWCI-XYOKQWHBSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES canonique |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-(methylsulfonyl)ethyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



